molecular formula C11H12O4 B1602807 Methyl 2-(4-formylphenoxy)propanoate CAS No. 70129-95-2

Methyl 2-(4-formylphenoxy)propanoate

Cat. No. B1602807
M. Wt: 208.21 g/mol
InChI Key: XMSBEICDSVTRGX-UHFFFAOYSA-N
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Patent
US04169720

Procedure details

A mixture consisting of 45 gm (0.37 mol) of 4-hydroxy-benzaldehyde, 111 gm (0.81 mol) of potassium carbonate, 89 ml (0.81 mol) of methyl 2-bromo-propionate and 300 ml of dimethylformanide was heated at 60° C. for 16 hours, while stirring. Thereafter, the reaction mixture was poured into 1 liter of water, and the aquous mixture was extracted with ether. The ethereal extract solution was washed with 1 N potassium hydroxide and then with water, dried and evaporated, leaving 55 gm of methyl 2-(4-formyl-phenoxy)-propionate as an oil, which was purified by passing it through a silicagel column with chloroform as the flow agent.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step Two
Quantity
89 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH:17]([CH3:22])[C:18]([O:20][CH3:21])=[O:19]>O>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH:17]([CH3:22])[C:18]([O:20][CH3:21])=[O:19])=[CH:3][CH:4]=1)=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
111 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
89 mL
Type
reactant
Smiles
BrC(C(=O)OC)C
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aquous mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract solution
WASH
Type
WASH
Details
was washed with 1 N potassium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(OC(C(=O)OC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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